2-(4-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-(4-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound It is characterized by the presence of a fluorophenoxy group and a piperazine ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methylphenylamine with an appropriate piperazine precursor.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperazine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The fluorophenoxy and piperazine groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one: Similar structure with a chlorine atom instead of fluorine.
2-(4-Methoxyphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one: Similar structure with a methoxy group instead of fluorine.
2-(4-Bromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-5-3-4-6-19(15)22-11-13-23(14-12-22)20(24)16(2)25-18-9-7-17(21)8-10-18/h3-10,16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZNCHRJITZHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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